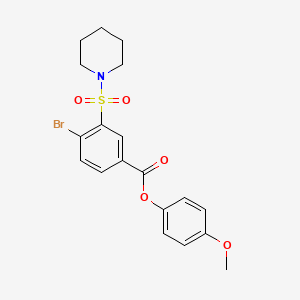
3-(azepan-1-ylsulfonyl)-N-(6-cyano-1,3-benzodioxol-5-yl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(azepan-1-ylsulfonyl)-N-(6-cyano-1,3-benzodioxol-5-yl)-4-methoxybenzamide, also known as ABT-639, is a small molecule drug that has been developed for its potential use as an analgesic. It was first synthesized by Abbott Laboratories and has since been the subject of extensive scientific research.
Mecanismo De Acción
The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-(6-cyano-1,3-benzodioxol-5-yl)-4-methoxybenzamide involves its binding to the T-type calcium channel, which reduces the influx of calcium ions into cells. This results in a reduction in the release of neurotransmitters, including substance P and glutamate, which are involved in the transmission of pain signals. This compound has been shown to be highly selective for the T-type calcium channel, which reduces the risk of off-target effects.
Biochemical and Physiological Effects
This compound has been shown to be effective in reducing pain in animal models of neuropathic pain. It has also been shown to have a favorable pharmacokinetic profile, including good oral bioavailability and a long half-life. This compound has been well-tolerated in animal studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(azepan-1-ylsulfonyl)-N-(6-cyano-1,3-benzodioxol-5-yl)-4-methoxybenzamide is its high selectivity for the T-type calcium channel, which reduces the risk of off-target effects. This makes it a promising candidate for further development as an analgesic. However, one limitation is that it has not yet been tested in humans, so its safety and efficacy in humans are still unknown.
Direcciones Futuras
There are several future directions for research on 3-(azepan-1-ylsulfonyl)-N-(6-cyano-1,3-benzodioxol-5-yl)-4-methoxybenzamide. One area of focus could be on the development of more potent and selective analogs of this compound. Another area of focus could be on the evaluation of this compound in clinical trials to determine its safety and efficacy in humans. Additionally, further research could be done to better understand the mechanism of action of this compound and its potential use in other conditions beyond neuropathic pain.
Métodos De Síntesis
The synthesis of 3-(azepan-1-ylsulfonyl)-N-(6-cyano-1,3-benzodioxol-5-yl)-4-methoxybenzamide involves several steps, starting with the reaction of 3-(azepan-1-ylsulfonyl)benzoic acid with 4-methoxyaniline to produce an intermediate compound. This intermediate is then reacted with 6-cyano-1,3-benzodioxole to produce the final product, this compound. The synthesis method has been optimized to produce high yields of pure product and has been extensively characterized.
Aplicaciones Científicas De Investigación
3-(azepan-1-ylsulfonyl)-N-(6-cyano-1,3-benzodioxol-5-yl)-4-methoxybenzamide has been the subject of extensive scientific research due to its potential use as an analgesic. It has been shown to have high affinity and selectivity for the T-type calcium channel, which is involved in the transmission of pain signals. This makes it a promising candidate for the treatment of chronic pain conditions, such as neuropathic pain.
Propiedades
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(6-cyano-1,3-benzodioxol-5-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S/c1-29-18-7-6-15(11-21(18)32(27,28)25-8-4-2-3-5-9-25)22(26)24-17-12-20-19(30-14-31-20)10-16(17)13-23/h6-7,10-12H,2-5,8-9,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQACKPKZRBBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2C#N)OCO3)S(=O)(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-(1H-pyrrol-2-ylcarbonyl)piperidine trifluoroacetate](/img/structure/B6106835.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-[2-(methylthio)ethyl]-2-pyridinamine](/img/structure/B6106858.png)
![5-{[4-(3-methylphenoxy)-1-piperidinyl]carbonyl}-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B6106860.png)
![1-(3-furoyl)-4-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}-1,4-diazepane trifluoroacetate](/img/structure/B6106862.png)


![N-[2-(acetylamino)ethyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6106872.png)
![1-(2,2-dimethylpropyl)-3-[(4-ethyl-1-piperazinyl)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6106878.png)
![(2-fluoro-4-biphenylyl)[1-(2-furoyl)-3-piperidinyl]methanone](/img/structure/B6106892.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methyl-8-(methylthio)quinoline](/img/structure/B6106901.png)


![3-(4-chlorophenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6106918.png)